Cas no 72408-59-4 (Leucine, 2-methyl-,hydrochloride (9CI))
Leucine, 2-methyl-,hydrochloride (9CI) Chemical and Physical Properties
Names and Identifiers
-
- Leucine, 2-methyl-,hydrochloride (9CI)
- DL-alpha-Methylleucine hydrochloride
- DL-α-Methylleucine hydrochloride
- 2-amino-2,4-dimethylpentanoic acid;hydrochloride
- Z4767745729
- EN300-7701590
- 72408-59-4
- SCHEMBL8995749
- starbld0001481
- 2-Amino-2,4-dimethylpentanoic acid hydrochloride
-
- Inchi: 1S/C7H15NO2.ClH/c1-5(2)4-7(3,8)6(9)10;/h5H,4,8H2,1-3H3,(H,9,10);1H
- InChI Key: ZESCTDHOWCQMPQ-UHFFFAOYSA-N
- SMILES: Cl.OC(C(C)(CC(C)C)N)=O
Computed Properties
- Exact Mass: 181.08700
- Monoisotopic Mass: 181.0869564g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 3
- Complexity: 134
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 63.3Ų
Experimental Properties
- PSA: 63.32000
- LogP: 2.33680
Leucine, 2-methyl-,hydrochloride (9CI) Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-7701590-0.05g |
2-amino-2,4-dimethylpentanoic acid hydrochloride |
72408-59-4 | 95.0% | 0.05g |
$19.0 | 2025-03-21 | |
| Enamine | EN300-7701590-0.1g |
2-amino-2,4-dimethylpentanoic acid hydrochloride |
72408-59-4 | 95.0% | 0.1g |
$26.0 | 2025-03-21 | |
| Enamine | EN300-7701590-0.25g |
2-amino-2,4-dimethylpentanoic acid hydrochloride |
72408-59-4 | 95.0% | 0.25g |
$37.0 | 2025-03-21 | |
| Enamine | EN300-7701590-0.5g |
2-amino-2,4-dimethylpentanoic acid hydrochloride |
72408-59-4 | 95.0% | 0.5g |
$58.0 | 2025-03-21 | |
| Enamine | EN300-7701590-1.0g |
2-amino-2,4-dimethylpentanoic acid hydrochloride |
72408-59-4 | 95.0% | 1.0g |
$75.0 | 2025-03-21 | |
| Enamine | EN300-7701590-2.5g |
2-amino-2,4-dimethylpentanoic acid hydrochloride |
72408-59-4 | 95.0% | 2.5g |
$160.0 | 2025-03-21 | |
| Enamine | EN300-7701590-5.0g |
2-amino-2,4-dimethylpentanoic acid hydrochloride |
72408-59-4 | 95.0% | 5.0g |
$300.0 | 2025-03-21 | |
| Enamine | EN300-7701590-10.0g |
2-amino-2,4-dimethylpentanoic acid hydrochloride |
72408-59-4 | 95.0% | 10.0g |
$583.0 | 2025-03-21 | |
| Aaron | AR00FC01-50mg |
DL-alpha-Methylleucine hydrochloride |
72408-59-4 | 95% | 50mg |
$52.00 | 2025-03-10 | |
| Aaron | AR00FC01-100mg |
DL-alpha-Methylleucine hydrochloride |
72408-59-4 | 98% | 100mg |
$80.00 | 2025-02-14 |
Leucine, 2-methyl-,hydrochloride (9CI) Related Literature
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
-
Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
Additional information on Leucine, 2-methyl-,hydrochloride (9CI)
Leucine, 2-methyl-, hydrochloride (9CI) and CAS No. 72408-59-4: A Comprehensive Overview
Leucine, 2-methyl-, hydrochloride (9CI), identified by the chemical compound code CAS No. 72408-59-4, is a significant derivative in the field of biochemistry and pharmacology. This compound, often abbreviated as Leucine, 2-methyl-, hydrochloride (9CI), has garnered attention due to its unique structural properties and potential applications in various medical and research domains. The hydrochloride salt form enhances its solubility, making it a valuable candidate for further study and utilization in biochemical assays and drug development.
The molecular structure of CAS No. 72408-59-4 features a modified leucine backbone with a methyl group at the second carbon position, which imparts distinct chemical and biological characteristics. This modification influences its interactions with biological targets, making it a promising candidate for enzyme inhibition studies and metabolic pathway analysis. The hydrochloride formulation ensures stability and reactivity, which are crucial for its application in laboratory settings.
In recent years, there has been growing interest in the pharmacological properties of Leucine derivatives. Research has indicated that modifications to the leucine molecule can lead to enhanced binding affinity to specific enzymes and receptors. For instance, studies have explored the potential of this compound in modulating metabolic pathways associated with energy homeostasis. The presence of the methyl group at the second carbon position alters the compound's electronic properties, potentially enhancing its ability to interact with biological molecules.
One of the most compelling aspects of Leucine, 2-methyl-, hydrochloride (9CI) is its role in enzyme inhibition studies. Enzymes are critical catalysts in numerous biochemical reactions, and modulating their activity can have therapeutic implications. Research has shown that this compound can serve as a scaffold for designing inhibitors targeting various enzymes involved in metabolic disorders. The hydrochloride salt form provides a stable environment for these interactions, ensuring consistent results across experiments.
The compound's potential applications extend to the field of drug development. By serving as a precursor or intermediate, Leucine, 2-methyl-, hydrochloride (9CI) can be incorporated into more complex molecules designed to treat a range of conditions. Its unique structural features make it a versatile building block for medicinal chemists seeking to develop novel therapeutic agents. Additionally, its stability and solubility characteristics make it an ideal candidate for formulation into drug delivery systems.
Recent advancements in computational chemistry have further enhanced the understanding of Leucine derivatives like CAS No. 72408-59-4. Molecular modeling techniques allow researchers to predict how these compounds will interact with biological targets with high precision. This information is invaluable for designing experiments and optimizing drug candidates before they enter clinical trials. The integration of computational methods with experimental data has accelerated the pace of discovery in this field.
The role of Leucine derivatives in metabolic research is also noteworthy. Leucine itself is an essential amino acid involved in various physiological processes, including protein synthesis and energy metabolism. By modifying its structure, researchers can gain insights into how subtle changes affect these processes. Studies using Leucine, 2-methyl-, hydrochloride (9CI) have provided new perspectives on metabolic pathways and their dysregulation in diseases such as diabetes and obesity.
In conclusion, Leucine, 2-methyl-, hydrochloride (9CI) represented by CAS No. 72408-59-4, is a multifaceted compound with significant potential in biochemistry and pharmacology. Its unique structural features and chemical properties make it a valuable tool for researchers studying enzyme inhibition, metabolic pathways, and drug development. The advancements in computational chemistry have further enhanced our ability to explore its applications effectively. As research continues to uncover new possibilities, this compound is poised to play an increasingly important role in scientific endeavors.
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